Tyrosinase Inhibition: Comparable Potency to 4-Chlorocinnamic Acid but with Distinct Copper-Chelating Mechanism
4-Ethoxycinnamic acid (4-ECA) demonstrates tyrosinase inhibitory potency comparable to 4-chlorocinnamic acid (4-CCA), but the two compounds operate via mechanistically distinct binding modes. Native-PAGE analysis confirms that both 4-ECA and 4-CCA produce inhibitory effects on mushroom tyrosinase [1]. However, molecular docking and copper-interaction studies reveal a critical differentiation: 4-ECA can chelate a copper ion in the tyrosinase active site, whereas 4-CCA cannot bind directly to copper and instead interacts with active site residues [1]. This mechanistic divergence has implications for inhibitor design and potential resistance profiles.
| Evidence Dimension | Tyrosinase Inhibition Mechanism |
|---|---|
| Target Compound Data | Chelates copper ion in tyrosinase active site |
| Comparator Or Baseline | 4-Chlorocinnamic acid (4-CCA): Cannot bind directly to copper; interacts with active site residues |
| Quantified Difference | Mechanistic divergence: copper chelation vs. residue interaction |
| Conditions | Mushroom tyrosinase; molecular docking and copper-interacting assays |
Why This Matters
Mechanistic differentiation informs compound selection for structure-based drug design and may predict differential resistance profiles in applications targeting melanogenesis.
- [1] Cui Y, Hu YH, Yu F, Zheng J, Wang HF, Chen QX. Inhibition kinetics and molecular simulation of p-substituted cinnamic acid derivatives on tyrosinase. Int J Biol Macromol. 2017;95:1289-1297. View Source
